REACTION_CXSMILES
|
[F:1][CH2:2][CH2:3][N:4]1[CH2:9][CH2:8][N:7]([C:10]2[CH:11]=[N:12][C:13]([N+:16]([O-])=O)=[CH:14][CH:15]=2)[CH2:6][CH2:5]1>C(O)C>[F:1][CH2:2][CH2:3][N:4]1[CH2:5][CH2:6][N:7]([C:10]2[CH:15]=[CH:14][C:13]([NH2:16])=[N:12][CH:11]=2)[CH2:8][CH2:9]1
|
Type
|
CUSTOM
|
Details
|
shaken for 3 h
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
A 250-mL Parr reactor bottle was purged with nitrogen
|
Type
|
ADDITION
|
Details
|
charged with 10% palladium on carbon (50% wet, 75 mg dry weight)
|
Type
|
CUSTOM
|
Details
|
evacuated
|
Type
|
ADDITION
|
Details
|
charged with hydrogen gas to a pressure of 50 psi
|
Type
|
CUSTOM
|
Details
|
After this time, the hydrogen was evacuated
|
Type
|
ADDITION
|
Details
|
nitrogen was charged into the bottle
|
Type
|
ADDITION
|
Details
|
Celite 521 (3.50 g) was added
|
Type
|
FILTRATION
|
Details
|
the mixture was filtered through a pad of Celite 521
|
Type
|
WASH
|
Details
|
The filter cake was washed with ethanol (2×50 mL)
|
Type
|
CONCENTRATION
|
Details
|
the combined filtrates were concentrated to dryness under reduced pressure
|
Reaction Time |
3 h |
Name
|
|
Type
|
product
|
Smiles
|
FCCN1CCN(CC1)C=1C=CC(=NC1)N
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 425 mg | |
YIELD: CALCULATEDPERCENTYIELD | 105.9% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |